molecular formula C18H12BCl3 B13896641 Tris(4-chlorophenyl)borane CAS No. 28445-30-9

Tris(4-chlorophenyl)borane

Cat. No.: B13896641
CAS No.: 28445-30-9
M. Wt: 345.5 g/mol
InChI Key: POHXDOXYWWLTGL-UHFFFAOYSA-N
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Description

Tris(4-chlorophenyl)borane, also known as tris(4-chlorophenoxy)borane, is an organoboron compound with the chemical formula C18H12BCl3O3. This compound is characterized by the presence of three 4-chlorophenyl groups attached to a central boron atom. It is a member of the triarylborane family, known for their significant applications in organic synthesis and catalysis due to their strong Lewis acidity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(4-chlorophenyl)borane can be synthesized through the reaction of boron trichloride (BCl3) with 4-chlorophenol in the presence of a base. The reaction typically proceeds as follows: [ \text{BCl}_3 + 3 \text{C}_6\text{H}_4\text{ClOH} \rightarrow \text{B}(\text{C}_6\text{H}_4\text{ClO})_3 + 3 \text{HCl} ] The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trichloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems for reagent addition and product isolation is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Tris(4-chlorophenyl)borane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the borane to borohydrides.

    Substitution: The 4-chlorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.

Major Products:

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Various substituted boranes depending on the reagents used.

Scientific Research Applications

Tris(4-chlorophenyl)borane has a wide range of applications in scientific research:

    Chemistry: It is used as a Lewis acid catalyst in organic synthesis, facilitating reactions such as hydrosilylation and polymerization.

    Biology: The compound’s ability to form stable complexes with biomolecules makes it useful in biochemical assays and drug delivery systems.

    Medicine: Research is ongoing into its potential use in medicinal chemistry for the development of new therapeutic agents.

    Industry: It is employed in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which tris(4-chlorophenyl)borane exerts its effects is primarily through its strong Lewis acidity. The boron atom, being electron-deficient, can accept electron pairs from donor molecules, facilitating various chemical transformations. This property is exploited in catalysis, where the compound activates substrates by coordinating to electron-rich sites, thereby lowering the activation energy of the reaction.

Comparison with Similar Compounds

    Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and stability, it is widely used in catalysis and polymerization reactions.

    Tris(2,4,6-trifluorophenyl)borane: Another strong Lewis acid, used in hydroboration and other organic transformations.

Uniqueness: Tris(4-chlorophenyl)borane is unique due to the presence of chlorine atoms on the phenyl rings, which can influence its reactivity and stability. The electron-withdrawing effect of the chlorine atoms enhances the Lewis acidity of the boron center, making it a more effective catalyst in certain reactions compared to its fluorinated counterparts.

Properties

CAS No.

28445-30-9

Molecular Formula

C18H12BCl3

Molecular Weight

345.5 g/mol

IUPAC Name

tris(4-chlorophenyl)borane

InChI

InChI=1S/C18H12BCl3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12H

InChI Key

POHXDOXYWWLTGL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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